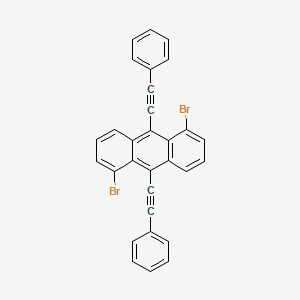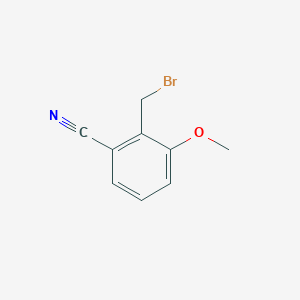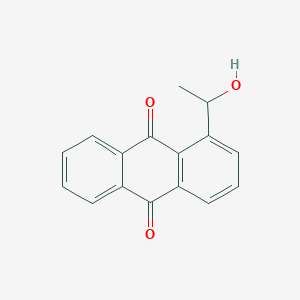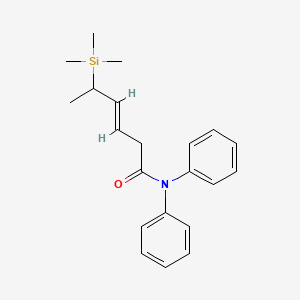
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound has a molecular formula of C30H16Br2 and a molecular weight of 536.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene can be synthesized through a series of reactions involving anthracene derivatives. One common method involves the Suzuki/Sonogashira cross-coupling reactions. The process typically starts with the bromination of anthracene to obtain 1,5-dibromoanthracene. This intermediate is then subjected to Sonogashira coupling with phenylacetylene to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted anthracene derivatives.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: Products include dihydroanthracene derivatives.
Scientific Research Applications
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for imaging and sensing applications.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of OLEDs, organic semiconductors, and light-emitting materials
Mechanism of Action
The mechanism of action of 1,5-Dibromo-9,10-bis(phenylethynyl)anthracene involves its photophysical properties. The compound exhibits strong fluorescence and can undergo triplet-triplet annihilation upconversion, making it useful in light-emitting applications. The molecular targets and pathways involved include the absorption of photons, excitation to higher energy states, and subsequent emission of light .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks bromine atoms.
9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups at the 9 and 10 positions.
9,10-Dimethylanthracene: Contains methyl groups at the 9 and 10 positions
Uniqueness
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene is unique due to the presence of bromine atoms at the 1 and 5 positions, which allows for further functionalization through substitution reactions. This makes it a versatile compound for the synthesis of various derivatives with tailored properties .
Properties
CAS No. |
84870-39-3 |
|---|---|
Molecular Formula |
C30H16Br2 |
Molecular Weight |
536.3 g/mol |
IUPAC Name |
1,5-dibromo-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H16Br2/c31-27-15-8-14-24-26(20-18-22-11-5-2-6-12-22)30-23(13-7-16-28(30)32)25(29(24)27)19-17-21-9-3-1-4-10-21/h1-16H |
InChI Key |
NGKAGMCEBJFYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C2C(=CC=C4)Br)C#CC5=CC=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)
![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)
![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)






